molecular formula C8H6OS B12864933 Benzofuran-3-thiol CAS No. 90590-06-0

Benzofuran-3-thiol

Katalognummer: B12864933
CAS-Nummer: 90590-06-0
Molekulargewicht: 150.20 g/mol
InChI-Schlüssel: IOUYTBWXGDMDIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-3-thiol is an organic compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring with a thiol group (-SH) attached at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzofuran-3-thiol can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxythiophenols with suitable reagents. Another method includes the use of palladium-catalyzed cross-coupling reactions, where thiol groups are introduced to the benzofuran core under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods typically involve the use of high-purity starting materials and catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The thiol group can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Benzofuran-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research has indicated that this compound compounds may possess anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of benzofuran-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects. Additionally, the benzofuran core can interact with nucleic acids and other biomolecules, further contributing to its pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Benzothiophene: Contains a sulfur atom in the furan ring, leading to different chemical and biological properties.

    Thiophenol: Contains a thiol group attached to a benzene ring, but lacks the fused furan ring.

Uniqueness: Benzofuran-3-thiol is unique due to the presence of both the benzofuran core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

90590-06-0

Molekularformel

C8H6OS

Molekulargewicht

150.20 g/mol

IUPAC-Name

1-benzofuran-3-thiol

InChI

InChI=1S/C8H6OS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,10H

InChI-Schlüssel

IOUYTBWXGDMDIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CO2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.